molecular formula C23H29ClN4O10S B14438133 [2,3,4,5-Tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate CAS No. 74281-90-6

[2,3,4,5-Tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate

Cat. No.: B14438133
CAS No.: 74281-90-6
M. Wt: 589.0 g/mol
InChI Key: FGQYLRHJNNSISP-UHFFFAOYSA-N
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Description

[2,3,4,5-Tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features multiple functional groups, including acetoxy, chloropurinyl, and ethylsulfanyl groups, which contribute to its diverse reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,3,4,5-Tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate typically involves multi-step organic reactions. The process begins with the preparation of the core hexyl chain, followed by the introduction of the chloropurinyl group through nucleophilic substitution reactions. The acetoxy groups are then introduced via acetylation reactions using acetic anhydride in the presence of a catalyst such as pyridine. The ethylsulfanyl group is incorporated through a thiolation reaction, often using ethylthiol and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Reaction conditions are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

[2,3,4,5-Tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloropurinyl group can be reduced to form purinyl derivatives.

    Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the acetoxy groups.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, purinyl derivatives, and various substituted hexyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[2,3,4,5-Tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids and proteins.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of [2,3,4,5-Tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate involves its interaction with specific molecular targets. The chloropurinyl group can bind to nucleic acids, potentially inhibiting viral replication or interfering with cancer cell proliferation. The ethylsulfanyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • [2,3,4,5-Tetraacetyloxy-6-(6-bromopurin-9-yl)-6-ethylsulfanylhexyl] acetate
  • [2,3,4,5-Tetraacetyloxy-6-(6-iodopurin-9-yl)-6-ethylsulfanylhexyl] acetate
  • [2,3,4,5-Tetraacetyloxy-6-(6-fluoropurin-9-yl)-6-ethylsulfanylhexyl] acetate

Uniqueness

Compared to its analogs, [2,3,4,5-Tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate is unique due to the presence of the chloropurinyl group, which imparts distinct reactivity and biological activity. This compound’s specific combination of functional groups makes it a valuable tool in various research and industrial applications.

Properties

CAS No.

74281-90-6

Molecular Formula

C23H29ClN4O10S

Molecular Weight

589.0 g/mol

IUPAC Name

[2,3,4,5-tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate

InChI

InChI=1S/C23H29ClN4O10S/c1-7-39-23(28-10-27-17-21(24)25-9-26-22(17)28)20(38-15(6)33)19(37-14(5)32)18(36-13(4)31)16(35-12(3)30)8-34-11(2)29/h9-10,16,18-20,23H,7-8H2,1-6H3

InChI Key

FGQYLRHJNNSISP-UHFFFAOYSA-N

Canonical SMILES

CCSC(C(C(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)N1C=NC2=C1N=CN=C2Cl

Origin of Product

United States

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